1-Nitro-4-(4,4,4-trimethoxybutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(4,4,4-trimethoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 4,4,4-trimethoxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced to the benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid. The 4,4,4-trimethoxybutyl group can be attached via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various electrophiles (e.g., halogens, sulfonyl chlorides) in the presence of catalysts.
Major Products Formed:
Reduction: Formation of 1-amino-4-(4,4,4-trimethoxybutyl)benzene.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Substitution: Formation of meta-substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(4,4,4-trimethoxybutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of electrophilic aromatic substitution reactions.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Nitro-4-(4-nitrobenzyl)dithio)methyl)benzene
- 1-tert-Butyl-4-nitrobenzene
- 1-Ethoxy-4-nitrobenzene
Comparison: 1-Nitro-4-(4,4,4-trimethoxybutyl)benzene is unique due to the presence of the 4,4,4-trimethoxybutyl group, which imparts distinct steric and electronic properties compared to other nitrobenzene derivatives.
Eigenschaften
CAS-Nummer |
93846-36-7 |
---|---|
Molekularformel |
C13H19NO5 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
1-nitro-4-(4,4,4-trimethoxybutyl)benzene |
InChI |
InChI=1S/C13H19NO5/c1-17-13(18-2,19-3)10-4-5-11-6-8-12(9-7-11)14(15)16/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
KQKAXRJFTDNYGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.